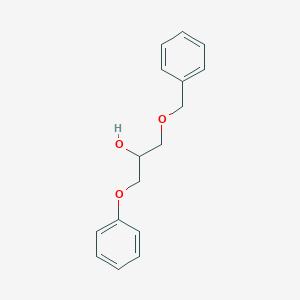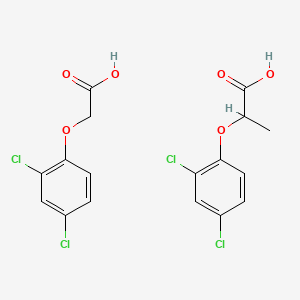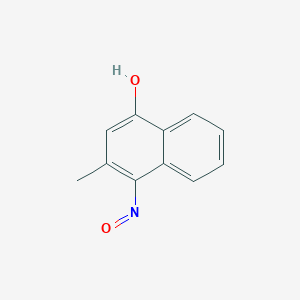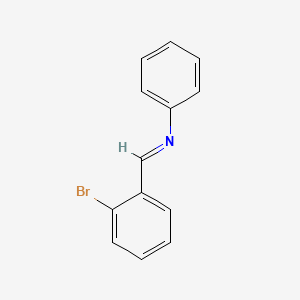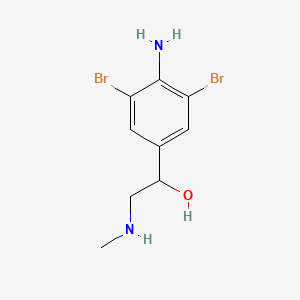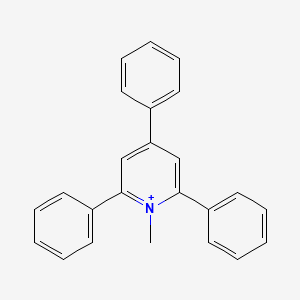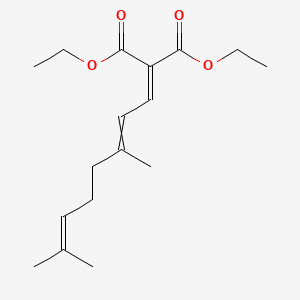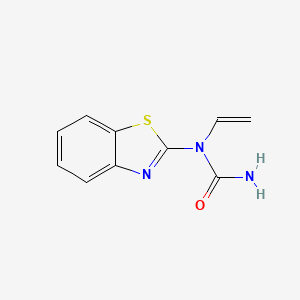![molecular formula C13H19N3O2 B14657465 1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine CAS No. 50355-26-5](/img/structure/B14657465.png)
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a diazenyl group attached to a 2,5-dimethoxyphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine typically involves the diazotization of an aromatic amine followed by coupling with piperidine. The process begins with the conversion of 2,5-dimethoxyaniline to its corresponding diazonium salt using sodium nitrite and hydrochloric acid at low temperatures. The diazonium salt is then reacted with piperidine under basic conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds, including this compound, often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield hydrazo or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors
Mécanisme D'action
The mechanism of action of 1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine involves its interaction with biological molecules. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular targets. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]morpholine: Similar structure but with a morpholine ring.
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperazine: Similar structure but with a piperazine ring
Uniqueness
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine is unique due to its specific combination of the piperidine ring and the 2,5-dimethoxyphenyl diazenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
50355-26-5 |
|---|---|
Formule moléculaire |
C13H19N3O2 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
(2,5-dimethoxyphenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C13H19N3O2/c1-17-11-6-7-13(18-2)12(10-11)14-15-16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3 |
Clé InChI |
VHHFGSBGGVTHPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N=NN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



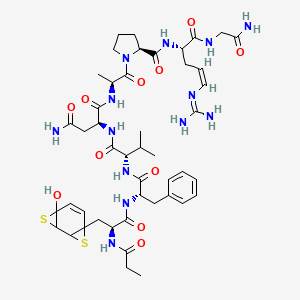

![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
